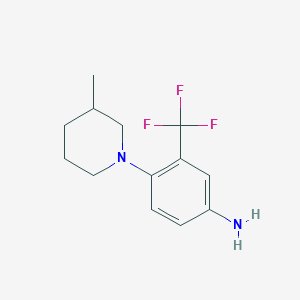

4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

Description

4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a structurally complex aromatic amine featuring a trifluoromethyl group at the 3-position and a 3-methylpiperidinyl moiety at the 4-position of the aniline core. This compound is likely utilized as a pharmaceutical intermediate, given its structural similarity to antitumor agents and tubulin-targeting derivatives .

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(17)7-11(12)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUNVVKHAWBBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Nitration: The nitration of 4-(trifluoromethyl)aniline to introduce a nitro group.

Reduction: The reduction of the nitro group to form the corresponding amine.

Piperidine Introduction:

The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Table 1: Synthesis Methods for 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

| Method | Description | Yield (%) |

|---|---|---|

| Coupling with aryl halides | Utilizes palladium-catalyzed cross-coupling | 75-85 |

| Functionalization of piperidine | Introduces trifluoromethyl group via electrophilic substitution | 70-80 |

| Nucleophilic substitution | Reaction with trifluoromethyl aniline derivatives | 60-75 |

Biological Applications

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

A study highlighted its effectiveness against Staphylococcus aureus , demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound showed bactericidal effects, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Organism | MIC (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.070 | Inhibition of cell wall synthesis |

| Enterococcus faecalis | 4.66 | Disruption of membrane integrity |

| Mycobacterium tuberculosis | 18.7 | Inhibition of respiratory chain |

Medicinal Applications

One of the most promising applications of this compound lies in medicinal chemistry, particularly in the development of new therapeutic agents. The compound is being investigated as a potential drug candidate for treating various diseases, including cancer.

Case Study: Cancer Research

Recent studies have indicated that this compound may inhibit tumor cell proliferation. In vitro assays revealed that the compound significantly reduced the viability of cancer cell lines at low concentrations.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific performance characteristics.

Table 3: Industrial Uses of this compound

| Application | Description |

|---|---|

| Specialty chemicals | Used as a precursor in agrochemical synthesis |

| Polymer formulations | Enhances properties such as durability and resistance |

| Coatings | Provides improved adhesion and weather resistance |

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | pKa (NH₂) | Biological Activity |

|---|---|---|---|---|---|

| 4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | C₁₃H₁₇F₃N₂ | 258.18 | 3-Methylpiperidinyl, CF₃ | ~3.5* | Tubulin binding (potential) |

| 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | C₁₃H₁₈F₃N₃ | 273.30 | 4-Methylpiperazinylmethyl, CF₃ | N/A | Pharmaceutical intermediate |

| 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline | C₁₂H₁₇N₂O₂S | 265.34 | 3-Methylpiperidinylsulfonyl | <2.5* | N/A |

| 5-Trifluoromethyl-3-(4-methylimidazol-1-yl)aniline | C₁₁H₁₀F₃N₃ | 241.21 | 4-Methylimidazolyl, CF₃ | N/A | Antitumor intermediate |

*Estimated based on substituent effects .

Biological Activity

4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound belonging to the class of anilines, characterized by the presence of a trifluoromethyl group and a piperidine ring. This unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18F3N3

- Molecular Weight : 273.30 g/mol

- CAS Number : 946730-96-7

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's biological activity. The piperidine ring contributes to its ability to interact with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.

- Receptors : Its binding affinity to receptors can influence signaling pathways critical for cellular functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- Inhibition of Tumor Cell Proliferation : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.

- Targeting EGFR : The epidermal growth factor receptor (EGFR) is a common target in cancer therapy. Compounds similar to this compound have shown significant inhibitory activity against mutant forms of EGFR, suggesting potential applications in treating specific cancers .

Table 1: Summary of Biological Activities

Case Study: EGFR Inhibition

A study evaluated the binding affinity and antiproliferative activity of various aniline derivatives, including this compound. The results indicated that this compound exhibited a competitive inhibition profile against EGFR, with IC50 values comparable to established inhibitors like gefitinib .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Antiproliferative Activity (IC50) | Target |

|---|---|---|---|

| This compound | Trifluoromethyl group | 20.72 nM | EGFR |

| 4-(3-Methyl-1-piperidinyl)-3-chlorophenylamine | Chlorine instead of trifluoromethyl | 27.06 nM | EGFR |

| 4-(3-Methyl-1-piperidinyl)-3-methylphenylamine | Methyl group instead of trifluoromethyl | Higher than 30 nM | Unknown |

The presence of the trifluoromethyl group in this compound contributes to its enhanced biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.